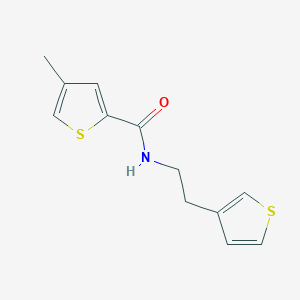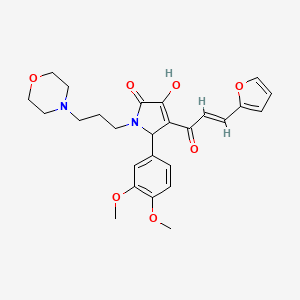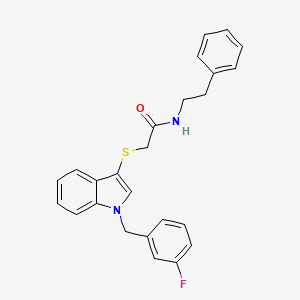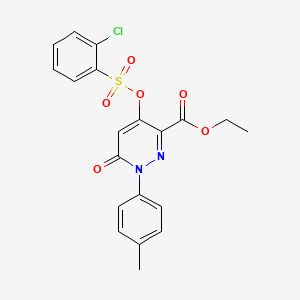
4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs, such as “4-methyl-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . Some synthesized derivatives have shown significant inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
Solar Cells
Thiophene-fused molecules like dithienothiophene (DTT) have attracted attention due to their potential applicability in organic electronics such as in solar cells . They offer higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Electrochromic Devices
DTT and other thiophene derivatives are also used in electrochromic devices (ECDs) . These materials can change their optical properties in response to an applied voltage .
Fluorescent Probes
Thiophene derivatives are used in the development of fluorescent probes . These probes are used in various fields, including biology and chemistry, for the detection and imaging of specific targets .
Mecanismo De Acción
Target of Action
Thiophene derivatives, in general, have been reported to exhibit a variety of biological effects . They are known to interact with a range of targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Direcciones Futuras
Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Propiedades
IUPAC Name |
4-methyl-N-(2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9-6-11(16-7-9)12(14)13-4-2-10-3-5-15-8-10/h3,5-8H,2,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFZNLCNLSNWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea](/img/structure/B2464967.png)

![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)



![8-(Mesitylsulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2464979.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2464980.png)
![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)

